molecular formula C23H21FN2O3S B2544084 N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1795477-02-9

N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2544084
CAS No.: 1795477-02-9
M. Wt: 424.49
InChI Key: GBTGHOXVGJEFLQ-UHFFFAOYSA-N
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Description

N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a fluorophenyl sulfonyl group, and an azetidine ring. The molecular formula of this compound is C23H21FN2O3S, and it has a molecular weight of 424.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the benzhydryl group: This step involves the reaction of the azetidine intermediate with benzhydryl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in medicinal applications, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzhydryl-3-(4-fluorophenoxy)azetidine: Similar structure but with a phenoxy group instead of a sulfonyl group.

    1-Benzhydryl-3-(2-fluorophenoxy)azetidine: Similar structure but with a different position of the fluorine atom on the phenoxy group.

    1-Benzhydryl-3-(3-fluorophenoxy)azetidine: Similar structure but with a different position of the fluorine atom on the phenoxy group.

Uniqueness

N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is unique due to the presence of the sulfonyl group, which can impart different chemical and biological properties compared to its phenoxy analogs. The sulfonyl group can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzhydryl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTGHOXVGJEFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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